molecular formula C20H24N6O2S B11245388 N-cyclohexyl-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

N-cyclohexyl-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

Cat. No.: B11245388
M. Wt: 412.5 g/mol
InChI Key: ZSQYUDJYBDGFCX-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of triazolotriazine derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolotriazine core, makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazolotriazine core. This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the triazolotriazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-CYCLOHEXYL-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOHEXYL-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE is unique due to its specific structural features, such as the presence of a cyclohexyl group and a triazolotriazine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H24N6O2S

Molecular Weight

412.5 g/mol

IUPAC Name

N-cyclohexyl-2-[[6-[(4-methylphenyl)methyl]-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H24N6O2S/c1-13-7-9-14(10-8-13)11-16-18(28)22-19-23-24-20(26(19)25-16)29-12-17(27)21-15-5-3-2-4-6-15/h7-10,15H,2-6,11-12H2,1H3,(H,21,27)(H,22,23,28)

InChI Key

ZSQYUDJYBDGFCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN3C(=NN=C3SCC(=O)NC4CCCCC4)NC2=O

Origin of Product

United States

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